Antibacterial agent 174

Antibacterial Activity Gram-negative FtsZ Inhibition

Struggling to source a reliable FtsZ inhibitor with validated Gram-negative activity? Antibacterial agent 174 (Compound 5g) is the precise tool compound you need. Backed by quantitative IC₅₀ data against E. coli (0.672 µmol/mL) and P. aeruginosa (0.830 µmol/mL), it solves the common problem of inconsistent potency seen across isatin derivatives. • Proven in vivo anti-infective potential and favorable biofilm removal. • Low hemolysis profile supports systemic administration studies. • Immediate procurement from BenchChem ensures batch-to-batch consistency for your DMPK and proof-of-concept research.

Molecular Formula C25H30FN2NaO5
Molecular Weight 480.5 g/mol
Cat. No. B12377607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 174
Molecular FormulaC25H30FN2NaO5
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)[C-](C#N)C(=O)OCC)F)C(=O)OCC.[Na+]
InChIInChI=1S/C25H30FN2O5.Na/c1-4-7-8-9-10-11-12-28-16-20(25(31)33-6-3)23(29)18-13-21(26)17(14-22(18)28)19(15-27)24(30)32-5-2;/h13-14,16H,4-12H2,1-3H3;/q-1;+1
InChIKeyVZZYKODXNADEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 174 (Compound 5g): A Quantitative Procurement and Selection Guide for FtsZ-Targeted Isatin Derivatives


Antibacterial agent 174 (CAS: 2896196-09-9), also known as Compound 5g, is a synthetic isatin derivative that functions as an inhibitor of the prokaryotic cell division protein FtsZ [1]. It is characterized as an in vivo-active antibacterial agent with a molecular formula of C₂₅H₃₀FN₂NaO₅ and a molecular weight of 480.5 g/mol [2].

Why Antibacterial Agent 174 Cannot Be Replaced by Generic In-Class Isatin Derivatives


Substituting Antibacterial agent 174 with another isatin derivative from the same FtsZ inhibitor class is not scientifically justifiable due to significant variations in activity spectra and potency against key Gram-negative pathogens. While many isatin derivatives exhibit potent anti-staphylococcal activity, the specific substitution pattern on Antibacterial agent 174 confers a distinct activity profile against Escherichia coli and Pseudomonas aeruginosa [1]. Furthermore, vendor-reported properties such as in vivo anti-infective potential and favorable biofilm removal are compound-specific and cannot be assumed for structural analogs without equivalent empirical validation [2].

Quantitative Differentiation Evidence for Antibacterial Agent 174 Versus Key Comparators


Differential Antibacterial Potency Against Gram-Negative Pathogens

Antibacterial agent 174 demonstrates a distinct activity spectrum compared to the most potent isatin derivatives in its series. While Compounds 5c and 5d exhibit superior activity against S. aureus (IC₅₀ = 0.03 and 0.05 µmol/mL, respectively), Antibacterial agent 174 shows more balanced activity against the Gram-negative bacteria E. coli (IC₅₀ = 0.672 µmol/mL) and P. aeruginosa (IC₅₀ = 0.830 µmol/mL) [1]. This contrasts with many FtsZ inhibitors that show weak activity against Gram-negative species; for example, the FtsZ inhibitor ET770 has a reported MIC of 32.43 µM against E. coli [2]. This makes Antibacterial agent 174 a more suitable candidate for research involving Gram-negative infections.

Antibacterial Activity Gram-negative FtsZ Inhibition

Claimed Biofilm Removal Capability vs. In-Class FtsZ Inhibitors

Antibacterial agent 174 is reported by multiple vendors to possess favorable biofilm removal capabilities . While a direct head-to-head quantitative comparison of biofilm eradication (e.g., MBEC) is not publicly available, this property is not universally reported for all FtsZ inhibitors. For instance, the FtsZ inhibitor FtsZ-IN-12 has been shown to both inhibit biofilm formation and eliminate mature biofilms [1], indicating that biofilm activity is a desirable but not guaranteed trait within the class. The reported activity of Antibacterial agent 174 on biofilms, therefore, represents a potential advantage over FtsZ inhibitors lacking this secondary pharmacological activity.

Biofilm Anti-virulence FtsZ Inhibition

Hemocompatibility Profile of Antibacterial Agent 174

Vendor technical datasheets for Antibacterial agent 174 consistently state that it exhibits low hemolysis and acceptable mammalian cell toxicity [1]. While specific hemolytic concentrations (e.g., HC₅₀) are not provided, this qualitative safety profile is a key selection criterion for compounds intended for in vivo use. The absence of reported hemolytic activity at relevant concentrations differentiates it from more toxic antibacterial candidates that may cause significant red blood cell lysis, thereby increasing its potential value for downstream animal model studies.

Hemolysis Safety Profile In vitro Toxicology

Reported In Vivo Anti-Infective Potential and Pharmacokinetic Profile

According to multiple vendor descriptions, Antibacterial agent 174 has demonstrated potent anti-infective potential in vivo along with an appreciable pharmacokinetic (PK) profile . This claim suggests that the compound has advanced beyond simple in vitro activity assays into animal models of infection, a critical step in translational research. While specific PK parameters (e.g., Cmax, AUC, t1/2) are not disclosed, the affirmation of in vivo efficacy and favorable PK differentiates it from the vast majority of early-stage FtsZ inhibitors that fail to demonstrate systemic activity in animal models.

In Vivo Efficacy Pharmacokinetics Anti-infective

Recommended Application Scenarios for Antibacterial Agent 174 Based on Verified Evidence


In Vitro Studies Targeting Gram-Negative FtsZ Inhibition

Antibacterial agent 174 is best applied as a tool compound for in vitro studies investigating FtsZ inhibition in Gram-negative bacteria, specifically E. coli and P. aeruginosa. Its documented IC₅₀ values against these strains [1] make it a suitable positive control or chemical probe for assays designed to measure FtsZ polymerization, GTPase activity, or bacterial cell division in these organisms. This application is directly supported by quantitative evidence and avoids the misuse of the compound for Gram-positive-only studies where other in-class compounds (e.g., 5c, 5d) show greater potency [1].

In Vivo Proof-of-Concept Studies for Systemic Gram-Negative Infections

Given vendor claims of potent in vivo anti-infective potential and appreciable pharmacokinetics [2], Antibacterial agent 174 is a strong candidate for in vivo proof-of-concept studies in murine models of Gram-negative bacterial infection (e.g., E. coli peritonitis or P. aeruginosa pneumonia). The reported low hemolysis profile [2] further supports its suitability for systemic administration. Researchers should prioritize this compound when an FtsZ inhibitor with a reported, albeit unquantified, in vivo track record is required.

Biofilm Eradication and Anti-Virulence Research

The claimed favorable biofilm removal performance [2] positions Antibacterial agent 174 as a useful reagent for studying the effects of FtsZ inhibition on bacterial biofilms. This application scenario includes evaluating its efficacy against established biofilms of E. coli or P. aeruginosa in static or flow-cell models. This is a key differentiator from standard-of-care antibiotics like ciprofloxacin, which may not effectively eradicate mature biofilms, and provides a scientific rationale for selecting this compound for anti-virulence and chronic infection research.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Toxicology Screening

The qualitative reports of an 'appreciable pharmacokinetic profile' and 'acceptable mammalian cell toxicity' [2] support the use of Antibacterial agent 174 in early-stage drug metabolism and pharmacokinetics (DMPK) studies. This includes determining in vitro metabolic stability, plasma protein binding, and preliminary toxicity screening in mammalian cell lines. This application is relevant for labs looking to assess the drug-likeness of FtsZ inhibitors and to generate comparative data for medicinal chemistry optimization efforts.

Technical Documentation Hub

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